Clostripain vs. Trypsin: +37.4% Peptide Identification in Yeast Proteome Analysis
In a direct head-to-head comparison using yeast extract as a model proteome, Arg-C (clostripain) digestion identified 2,653 additional peptides beyond those identified by parallel trypsin digestion, corresponding to a 37.4% increase in total peptide identifications. Furthermore, Arg-C digestion yielded 138 new protein identifications not observed with trypsin, representing a 13.4% increase in overall protein identifications [1]. This complementary coverage is directly attributable to clostripain's ability to cleave Arg-Pro bonds, which are present at approximately 5% of arginine sites and are resistant to trypsin cleavage [2].
| Evidence Dimension | Peptide and protein identification in shotgun proteomics |
|---|---|
| Target Compound Data | Arg-C: +2,653 additional peptides (37.4% increase); +138 new proteins (13.4% increase) beyond trypsin |
| Comparator Or Baseline | Trypsin: baseline peptide and protein identification count |
| Quantified Difference | 37.4% more peptides identified; 13.4% more proteins identified |
| Conditions | Yeast extract; parallel digestions; conventional LC-MS/MS protocol |
Why This Matters
This demonstrates that clostripain provides orthogonal and complementary proteome coverage essential for comprehensive protein identification workflows, justifying procurement as a distinct, non-redundant protease reagent.
- [1] Kobs, G. (2012). Enhancing Proteomics Data Using Arg-C Protease. Promega Connections. Yeast extract parallel digestion: trypsin vs. Arg-C; Arg-C recovered additional 2,653 peptides (37.4% increase) and 138 new proteins (13.4% increase). View Source
- [2] Kobs, G. (2012). Enhancing Proteomics Data Using Arg-C Protease. Promega Connections. Unlike trypsin, Arg-C efficiently cleaves arginine sites followed by proline (P). This difference is important because every twentieth arginine is followed by proline. View Source
